2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-10-8-25-15(17-10)18-13(22)9-24-14-11-4-2-3-5-12(11)20(6-7-21)16(23)19-14/h8,21H,2-7,9H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGHOOHSODTRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound, often under mild conditions to avoid decomposition.
Attachment of the thiazole ring: This can be done through nucleophilic substitution reactions, where the thiazole moiety is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the quinazolinone ring or the thiazole moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone and thiazole moieties are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability: Higher melting points in quinazolinone derivatives (e.g., 315.5°C for Compound 8) suggest superior thermal stability compared to thiazolidinones (max 206°C for Compound 10) .
Q & A
Q. What are the key synthetic steps and critical parameters for preparing this compound?
The synthesis involves multi-step reactions, including:
- Quinazolinone core formation : Cyclization of substituted diamines under acidic conditions .
- Thioacetamide linkage : Thiolation of the quinazolinone intermediate using thioglycolic acid derivatives, requiring precise pH control (pH 7–8) to avoid side reactions .
- Final coupling : Amide bond formation between the thiolated intermediate and 4-methylthiazol-2-amine, optimized via carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Critical parameters : Temperature (40–60°C for cyclization), solvent polarity (DMF for coupling), and reaction time (monitored via TLC) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Quantifies purity (>95% required for biological assays) using a C18 column with acetonitrile/water gradients .
- NMR spectroscopy : Confirms regioselectivity (e.g., ¹H-NMR for thioether proton at δ 3.8–4.2 ppm) and absence of unreacted intermediates .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
Q. How can reaction yields be optimized during scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Pd-based catalysts improve coupling efficiency in thiolation steps .
- Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) resolves steric hindrance in final acetamide derivatives .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved?
- Variable Temperature (VT) NMR : Identifies dynamic rotational isomers in thiazole or quinazolinone moieties .
- 2D-COSY/NOESY : Maps spatial correlations to confirm regiochemistry of substituents .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
Q. What computational strategies predict reaction mechanisms and regioselectivity in derivatization?
- Reaction path sampling : Quantum mechanics (QM) methods (e.g., Gaussian 16) model transition states in thiolation and amidation steps .
- Molecular docking : Screens interactions between the compound and biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .
- Machine learning : Trains models on existing reaction datasets to predict optimal solvent/catalyst combinations .
Q. What methodologies assess chemical stability under physiological conditions?
- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and oxidative stress (H₂O₂) .
- LC-MS/MS monitoring : Detects degradation products (e.g., hydrolyzed quinazolinone or cleaved thioether) .
- Accelerated stability testing : Uses humidity chambers (40°C/75% RH) to simulate long-term storage .
Q. How can bioactivity data inconsistencies across cell lines be addressed?
- Dose-response normalization : Adjusts for differences in cell permeability using logP values (calculated via ChemAxon) .
- Target engagement assays : SPR or ITC quantifies binding affinity to isolate off-target effects .
- Metabolomic profiling : Identifies cell-specific metabolite interference (e.g., glutathione adducts) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction atmosphere (N₂/Ar), moisture sensitivity, and intermediate stability .
- Data validation : Cross-reference NMR assignments with published analogs (e.g., 4-methylthiazole derivatives in ).
- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to guide future optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
